molecular formula C17H18N2O4S2 B2505066 3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE CAS No. 402947-30-2

3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2505066
CAS No.: 402947-30-2
M. Wt: 378.46
InChI Key: HCNVTJQQYHZWLS-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthesis methods for thiazolidine derivatives, including those similar to 3-((4-Ethylphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine, have been developed. For instance, Kandeel (1991) described the synthesis of related compounds through reactions involving dithiocarbon imidic acid, alkylated with sodium chloroacetate, and treated with HCl (Kandeel, 1991).

Biological and Medicinal Applications

  • Antiproliferative Activity : Chandrappa et al. (2008) investigated novel thiazolidine-2,4-dione derivatives for their antiproliferative effects against various human cancer cell lines. They found that the nitro group on the thiazolidinone moiety played a crucial role in antiproliferative activity (Chandrappa et al., 2008).
  • Antioxidant and Antitumor Evaluation : Gouda and Abu-Hashem (2011) synthesized new thiazolidine and thiazolidinone derivatives and evaluated their antioxidant and antitumor activities, demonstrating potential in these fields (Gouda & Abu-Hashem, 2011).

Chemical Reactions and Derivatives

  • Synthesis of Nitrophenyl-Substituted Derivatives : Kulakov et al. (2010) explored the synthesis of nitrophenyl-substituted thiazoline-2-thiones, providing insights into the chemical behavior and potential applications of these compounds (Kulakov et al., 2010).
  • Sulfonamides and Carbamates Synthesis : Janakiramudu et al. (2017) synthesized sulfonamide and carbamate derivatives from a precursor compound related to 3-((4-Ethylphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine, exploring their antimicrobial properties (Janakiramudu et al., 2017).

Advanced Applications

  • Thiazolidin-4-ones in Medicinal Chemistry : Cunico, Gomes, and Vellasco (2008) reviewed the importance of 1,3-Thiazolidin-4-ones in medicinal chemistry, highlighting their utility as synthons for various biologically active compounds (Cunico, Gomes, & Vellasco, 2008).

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-2-13-6-8-16(9-7-13)25(22,23)18-10-11-24-17(18)14-4-3-5-15(12-14)19(20)21/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNVTJQQYHZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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